Lewisite 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

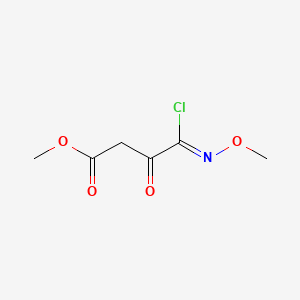

Lewisite 3 is synthesized as a byproduct in the reaction that produces lewisite 1. The primary synthetic route involves the reaction of acetylene with arsenic trichloride in a hydrochloric acid solution, using mercuric chloride as a catalyst . The reaction proceeds as follows:

AsCl3+C2H2→(ClCH=CH)AsCl2

When three additions of acetylene occur at the arsenic center, this compound is formed . Industrial production methods for high-purity arsenic compounds, including this compound, often involve the direct chlorination of arsenic-containing materials .

化学反応の分析

Lewisite 3 undergoes various chemical reactions, including hydrolysis and oxidation. In water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide, a less powerful blister agent . The hydrolysis reaction is accelerated in alkaline solutions, leading to the formation of acetylene and trisodium arsenate . This compound also reacts with metals to produce hydrogen gas and is combustible, though difficult to ignite .

科学的研究の応用

While lewisite 3 has limited commercial, industrial, or scientific applications due to its toxicity, it has been studied for its interactions with various materials. For example, computational studies have demonstrated strong chemical interactions between lewisite and transition metal/graphene substrates, which can be tuned by introducing an electric field . Additionally, research has focused on the detoxification and safe disposal of lewisite and its byproducts .

作用機序

Lewisite 3 exerts its effects by causing physical damage to capillaries, leading to leakage and hypovolemia (low blood volume) . This results in insufficient blood pressure to maintain organ function, particularly affecting the kidneys . The compound is a strong irritant and blistering agent, causing immediate damage to the skin, eyes, and respiratory tract upon exposure .

類似化合物との比較

Lewisite 3 is part of a group of organoarsenic compounds that includes lewisite 1 (2-chlorovinylarsonous dichloride) and lewisite 2 (bis(2-chloroethenyl)arsinous chloride) . These compounds share similar chemical structures and toxicological properties, but differ in the number of chlorovinyl groups attached to the arsenic center . This compound, with three chlorovinyl groups, is unique in its higher molecular weight and potentially greater toxicity compared to lewisite 1 and lewisite 2 .

特性

CAS番号 |

169473-81-8 |

|---|---|

分子式 |

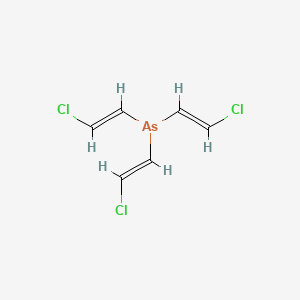

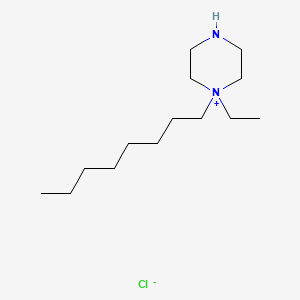

C6H6AsCl3 |

分子量 |

259.4 g/mol |

IUPAC名 |

tris[(E)-2-chloroethenyl]arsane |

InChI |

InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |

InChIキー |

AOAVIJUEFJPSAI-GZDDRBCLSA-N |

異性体SMILES |

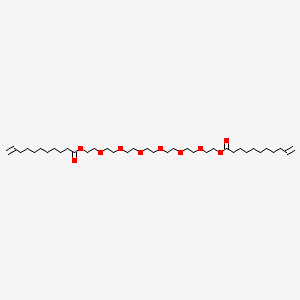

C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |

正規SMILES |

C(=C[As](C=CCl)C=CCl)Cl |

物理的記述 |

This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)

![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)